REACTION_SMILES
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[CH3:30][CH2:31][OH:32].[F:1][c:2]1[cH:3][c:4]([N:9]2[C:10](=[O:26])[O:11][CH:12]([CH2:14][N:15]3[C:16](=[O:17])[c:18]4[c:19]([cH:20][cH:21][cH:22][cH:23]4)[C:24]3=[O:25])[CH2:13]2)[cH:5][cH:6][c:7]1[I:8].[NH2:28][NH2:29].[OH2:27]>>[F:1][c:2]1[cH:3][c:4]([N:9]2[C:10](=[O:26])[O:11][CH:12]([CH2:14][NH2:15])[CH2:13]2)[cH:5][cH:6][c:7]1[I:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CC1CN(c2ccc(I)c(F)c2)C(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:30][CH2:31][OH:32].[F:1][c:2]1[cH:3][c:4]([N:9]2[C:10](=[O:26])[O:11][CH:12]([CH2:14][N:15]3[C:16](=[O:17])[c:18]4[c:19]([cH:20][cH:21][cH:22][cH:23]4)[C:24]3=[O:25])[CH2:13]2)[cH:5][cH:6][c:7]1[I:8].[NH2:28][NH2:29].[OH2:27]>>[F:1][c:2]1[cH:3][c:4]([N:9]2[C:10](=[O:26])[O:11][CH:12]([CH2:14][NH2:15])[CH2:13]2)[cH:5][cH:6][c:7]1[I:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC1CN(c2ccc(I)c(F)c2)C(=O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |